molecular formula C22H36N2O2 B14707979 2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol CAS No. 23913-42-0

2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol

Cat. No.: B14707979
CAS No.: 23913-42-0
M. Wt: 360.5 g/mol
InChI Key: UYTNPQCBQWCURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and two cyclohexyl(methyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dihydroxybenzaldehyde with cyclohexylmethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol is unique due to the presence of both cyclohexyl(methyl)amino groups and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

23913-42-0

Molecular Formula

C22H36N2O2

Molecular Weight

360.5 g/mol

IUPAC Name

2,5-bis[[cyclohexyl(methyl)amino]methyl]benzene-1,4-diol

InChI

InChI=1S/C22H36N2O2/c1-23(19-9-5-3-6-10-19)15-17-13-22(26)18(14-21(17)25)16-24(2)20-11-7-4-8-12-20/h13-14,19-20,25-26H,3-12,15-16H2,1-2H3

InChI Key

UYTNPQCBQWCURC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=C(C=C1O)CN(C)C2CCCCC2)O)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.